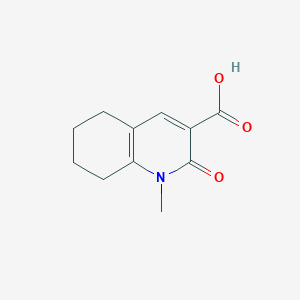![molecular formula C7H13NO2S B1519207 2-[Methyl(thiolan-3-yl)amino]acetic acid CAS No. 1095626-10-0](/img/structure/B1519207.png)
2-[Methyl(thiolan-3-yl)amino]acetic acid
Vue d'ensemble
Description
2-[Methyl(thiolan-3-yl)amino]acetic acid is a chemical compound with the molecular formula C7H13NO2S It is a derivative of thiolan-3-ylamine and acetic acid, featuring a sulfur atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(thiolan-3-yl)amino]acetic acid typically involves the reaction of thiolan-3-ylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Methyl(thiolan-3-yl)amino]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides may be formed as oxidation products.
Reduction: Reduced forms of the compound, such as thiol derivatives, can be obtained.
Substitution: Various substituted derivatives can be synthesized depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Methyl(thiolan-3-yl)amino]acetic acid has several scientific research applications across different fields:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in medicinal chemistry.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[Methyl(thiolan-3-yl)amino]acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would vary based on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
2-[Methyl(thiolan-3-yl)amino]acetic acid can be compared with other similar compounds, such as:
Methyl 2-(thiolan-3-yl)acetate: This compound differs in its functional group, which affects its reactivity and applications.
2-(Methylamino)acetic acid:
Uniqueness: The presence of the sulfur atom in this compound gives it unique chemical properties compared to similar compounds, making it valuable in specific research and industrial applications.
Propriétés
IUPAC Name |
2-[methyl(thiolan-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-8(4-7(9)10)6-2-3-11-5-6/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMBDOTTSSMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)













